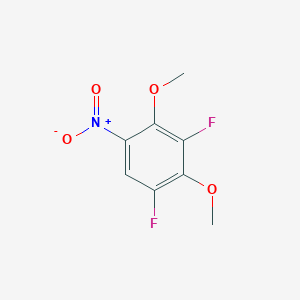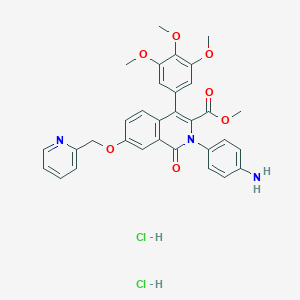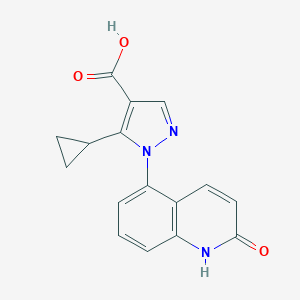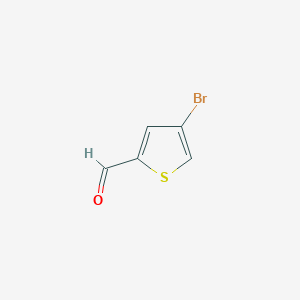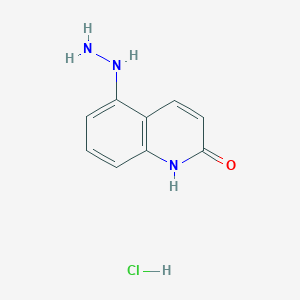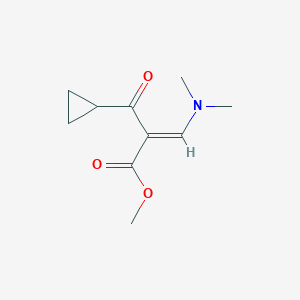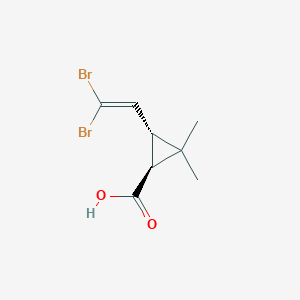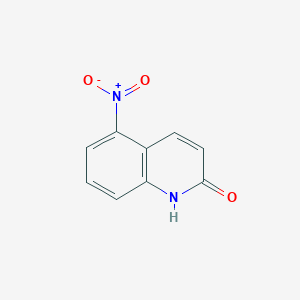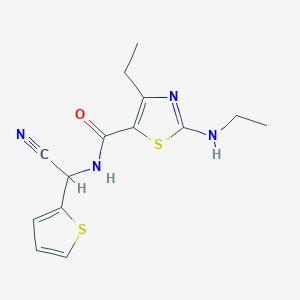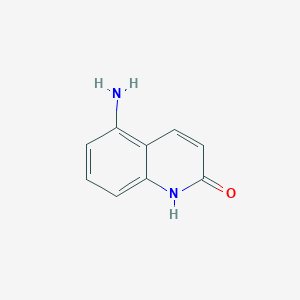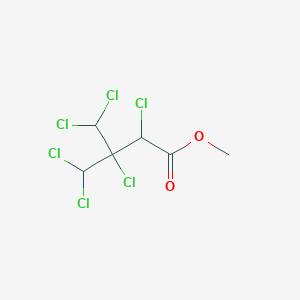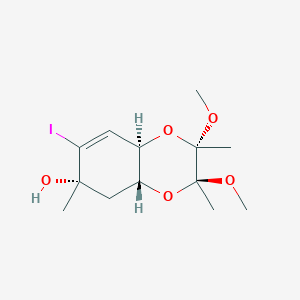
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as 7-Iodo-DMT, is a chemical compound that has gained interest among researchers due to its potential applications in scientific research.
作用机制
The mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the activation of the 5-HT2A receptor, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation results in altered perception, mood, and cognition. The exact mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood and requires further research.
生化和生理效应
The biochemical and physiological effects of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol have been studied in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. Additionally, it has been shown to increase heart rate and blood pressure, similar to other psychedelics. These effects may be attributed to the activation of the sympathetic nervous system.
实验室实验的优点和局限性
One advantage of using (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, its unique chemical structure may provide insights into the structure-activity relationship of psychedelics. However, one limitation is its potential for inducing hallucinogenic effects in researchers, which may affect the validity of the results.
未来方向
There are several future directions for research on (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Additionally, studies on its potential therapeutic applications, particularly in the treatment of psychiatric disorders, may be of interest. Furthermore, the development of novel analogs of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol may provide insights into the structure-activity relationship of psychedelics.
Conclusion:
In conclusion, (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the 5-HT2A receptor and its unique chemical structure make it a promising candidate for further research. However, its potential for inducing hallucinogenic effects and its limitations in lab experiments should be taken into consideration. Further research on its mechanism of action, therapeutic applications, and development of novel analogs may provide valuable insights into the field of psychedelics.
合成方法
The synthesis of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride in the presence of acetic acid. The resulting product is then reduced with sodium borohydride to obtain (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. This synthesis method has been reported by several researchers, including Shulgin and Carter (1975) and Nichols et al. (2002).
科学研究应用
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and behavioral processes, including mood regulation, perception, and cognition. The activation of this receptor by (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to induce hallucinogenic effects, similar to those observed with other psychedelics such as LSD and psilocybin.
属性
CAS 编号 |
888723-91-9 |
|---|---|
产品名称 |
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol |
分子式 |
C13H21IO5 |
分子量 |
384.21 g/mol |
IUPAC 名称 |
(2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1 |
InChI 键 |
HWKCEKOCWQHZNV-QVWLAYSOSA-N |
手性 SMILES |
C[C@@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O |
SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
规范 SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






